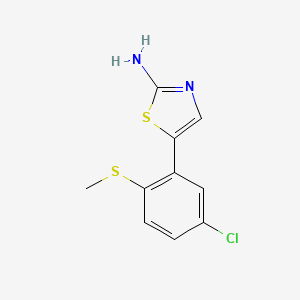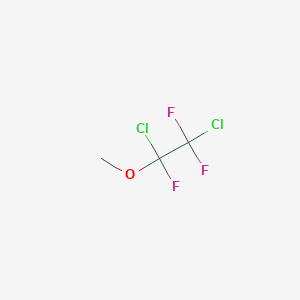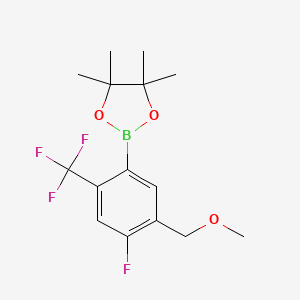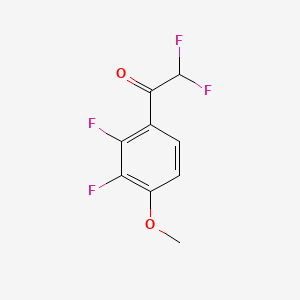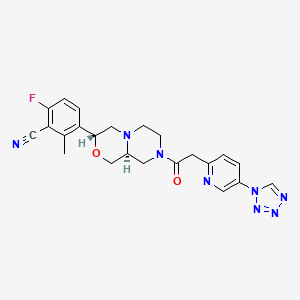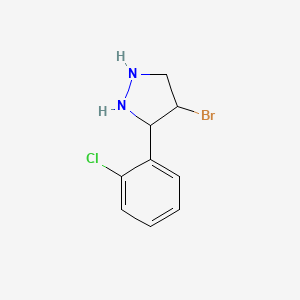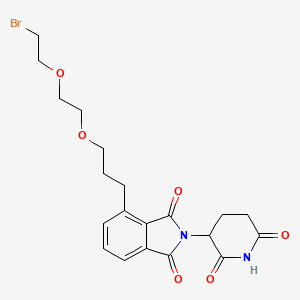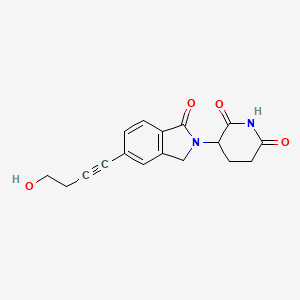
Phthalimidinoglutarimide-5'-propargyl-C1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-propargyl-C1-OH is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-C1-OH typically involves multi-step organic reactions. One common approach is the coupling of phthalimide derivatives with glutarimide intermediates, followed by the introduction of the propargyl group. The reaction conditions often include the use of catalysts, such as transition metal complexes, to facilitate the coupling reactions. For instance, manganese nanocatalysts have been employed to achieve high efficiency and selectivity in the synthesis of propargyl derivatives .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-C1-OH may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often integrated into industrial methods to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-C1-OH undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidized carbonyl compounds, reduced saturated derivatives, and substituted propargyl analogs. These products can serve as valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C1-OH involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its biological effects. The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-5’-propargyl-C1-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG3-OH: This compound contains a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-C1-amine HCl: This derivative features an amine group, which can participate in additional chemical reactions and interactions.
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
3-[6-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H16N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,2,6-8,10H2,(H,18,21,22) |
Clé InChI |
SVCYEIXPBFWSLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


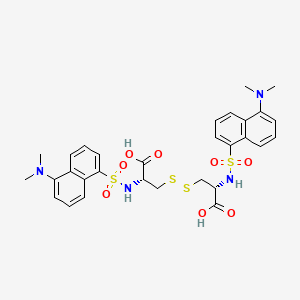
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
